H₁ Receptor Binding Affinity: Desloratadine versus Four Major Second-Generation Antihistamines
Desloratadine demonstrates substantially higher affinity for the human histamine H₁ receptor than its parent compound loratadine and other widely used second-generation antihistamines. In competition-binding studies against [³H]mepyramine using recombinant human H₁ receptors expressed in CHO cells, desloratadine yielded a Ki of 0.9 ± 0.1 nM [1]. Relative to this value, desloratadine was 153 times more potent than loratadine, 52 times more potent than cetirizine, and 194 times more potent than fexofenadine in the same assay system [1]. An independent determination using [³H]desloratadine saturation binding confirmed a Kd of 1.1 ± 0.2 nM [1]. The functional consequence was assessed by measuring antagonism of histamine-stimulated Ca²⁺ mobilization in CHO-H₁ cells, yielding an apparent Kb of 0.2 ± 0.14 nM [1].
| Evidence Dimension | H₁ receptor binding affinity (Ki) and functional antagonism potency (Kb) |
|---|---|
| Target Compound Data | Desloratadine Ki = 0.9 ± 0.1 nM; Kd = 1.1 ± 0.2 nM; Kb = 0.2 ± 0.14 nM |
| Comparator Or Baseline | Loratadine ≈138 nM (153× less potent); Cetirizine ≈47 nM (52× less potent); Fexofenadine ≈175 nM (194× less potent); Ebastine ≈51 nM (57× less potent) — all relative potencies derived from the same competition-binding assay |
| Quantified Difference | Desloratadine is 52- to 194-fold more potent at the H₁ receptor than the comparator set |
| Conditions | Recombinant human histamine H₁ receptor expressed in CHO cells; competition binding with [³H]mepyramine; functional Ca²⁺ mobilization assay in CHO-H₁ cells |
Why This Matters
Procurement and formulation decisions that prioritize receptor-level potency can directly compare desloratadine against alternatives using these standardized in vitro benchmarks; the >100-fold potency gap versus loratadine and fexofenadine provides quantitative justification for compound selection when H₁ receptor engagement is the primary target parameter.
- [1] Anthes JC, Gilchrest H, Richard C, Eckel S, Hesk D, West RE Jr, Williams SM, Greenfeder S, Billah M, Kreutner W, Egan RW. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H₁ receptor. Eur J Pharmacol. 2002;449(3):229-237. View Source
